Cas no 2171431-11-9 ((2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid)

(2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid structure
2171431-11-9 structure
商品名:(2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid
CAS番号:2171431-11-9
MF:C25H28N2O6
メガワット:452.499627113342
CID:6029174
PubChem ID:165580894

(2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid
    • 2171431-11-9
    • EN300-1525667
    • (2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
    • インチ: 1S/C25H28N2O6/c28-22(24(30)31)13-26-23(29)12-15-6-5-11-21(15)27-25(32)33-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-22,28H,5-6,11-14H2,(H,26,29)(H,27,32)(H,30,31)/t15?,21?,22-/m0/s1
    • InChIKey: ZCFSLPNDSSWSSY-KGSCVUAUSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCC1CC(NC[C@@H](C(=O)O)O)=O)=O

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 693
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 125Ų

(2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1525667-2.5g
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
2.5g
$5380.0 2023-06-05
Enamine
EN300-1525667-0.1g
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
0.1g
$2415.0 2023-06-05
Enamine
EN300-1525667-1.0g
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
1g
$2745.0 2023-06-05
Enamine
EN300-1525667-10.0g
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
10g
$11805.0 2023-06-05
Enamine
EN300-1525667-50mg
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
50mg
$2306.0 2023-09-26
Enamine
EN300-1525667-100mg
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
100mg
$2415.0 2023-09-26
Enamine
EN300-1525667-10000mg
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
10000mg
$11805.0 2023-09-26
Enamine
EN300-1525667-0.25g
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
0.25g
$2525.0 2023-06-05
Enamine
EN300-1525667-0.05g
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
0.05g
$2306.0 2023-06-05
Enamine
EN300-1525667-250mg
(2S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-hydroxypropanoic acid
2171431-11-9
250mg
$2525.0 2023-09-26

(2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid 関連文献

(2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acidに関する追加情報

Compound CAS No. 2171431-11-9: (2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic Acid

The compound with CAS No. 2171431-11-9, known as (2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid, is a highly specialized molecule with significant potential in the fields of organic chemistry and biotechnology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopentane ring, and a hydroxyl-propanoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, making this compound particularly valuable in the synthesis of bioactive peptides and proteins.

Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules, allowing researchers to explore their applications in drug discovery and therapeutic development. The cyclopentane ring within the structure contributes to the molecule's stability and bioavailability, while the hydroxyl-propanoic acid component enhances its solubility and compatibility with biological systems. These properties make the compound an ideal candidate for use in peptide-based drug delivery systems and as a building block in medicinal chemistry.

In terms of stereochemistry, the (2S) configuration at the hydroxyl-propanoic acid moiety is critical for determining the compound's biological activity. Stereoisomers often exhibit vastly different pharmacological profiles, and this specific configuration has been shown to optimize interactions with target proteins. Recent studies have demonstrated that this compound can serve as a potent inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases. Its ability to modulate these enzymes makes it a promising lead compound for the development of novel therapeutics.

The synthesis of (2S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-hydroxypropanoic acid involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the installation of the Fmoc group, the formation of the cyclopentane ring via cyclization reactions, and the introduction of stereochemical control during the synthesis of the hydroxyl-propanoic acid moiety. These steps require meticulous planning and execution to ensure high yields and purity.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure. HRMS provides precise molecular weight information, while NMR spectroscopy offers detailed insights into the spatial arrangement of atoms within the molecule. These analyses are essential for verifying the compound's identity and ensuring its quality for downstream applications.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve scalability and reduce costs. Additionally, efforts are being made to explore its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its suitability as a drug candidate. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in these areas.

In conclusion, CAS No. 2171431-11-9 represents a cutting-edge molecule with immense potential in chemical biology and drug discovery. Its unique structure, combined with advanced synthetic methodologies and analytical techniques, positions it as a key player in the development of innovative therapeutic agents. As research continues to unfold, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and improving human health.

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